1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Partition coefficient Drug-likeness

1-(3-Methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1184038-95-6) is a heterocyclic building block belonging to the N-substituted pyrazole-4-carbaldehyde class, characterized by a 3-methyl-1,1-dioxo-thiolane (cyclic sulfone) substituent at the pyrazole N1 position. It possesses a molecular formula of C₉H₁₂N₂O₃S, a molecular weight of 228.27 g/mol, and a computed XLogP3 of -0.6.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
CAS No. 1184038-95-6
Cat. No. B1465429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
CAS1184038-95-6
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)N2C=C(C=N2)C=O
InChIInChI=1S/C9H12N2O3S/c1-9(2-3-15(13,14)7-9)11-5-8(6-12)4-10-11/h4-6H,2-3,7H2,1H3
InChIKeyHWEXSLBZARXDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1184038-95-6): Structural and Physicochemical Baseline for Procurement Evaluation


1-(3-Methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1184038-95-6) is a heterocyclic building block belonging to the N-substituted pyrazole-4-carbaldehyde class, characterized by a 3-methyl-1,1-dioxo-thiolane (cyclic sulfone) substituent at the pyrazole N1 position [1]. It possesses a molecular formula of C₉H₁₂N₂O₃S, a molecular weight of 228.27 g/mol, and a computed XLogP3 of -0.6 [1]. The compound features a quaternary carbon at the 3-position of the thiolane ring due to the methyl substituent, distinguishing it from closely related non-methylated and pyrazole-methylated analogs [2]. It is commercially available at ≥95% purity from multiple suppliers .

Why Generic Substitution of 1-(3-Methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde with In-Class Analogs is Scientifically Unreliable


Within the pyrazole-4-carbaldehyde sulfone family, even structurally minor variations—such as the presence or absence of a single methyl group on the thiolane ring—produce measurable differences in lipophilicity (ΔXLogP3 ≥ 0.2 units) [1] [2], stereochemical complexity (chiral vs. achiral at the thiolane C3 position) [1] [2], and steric environment around the reactive formyl group [3]. These differences directly affect partitioning behavior in biphasic reaction systems, the need for chiral separation in downstream intermediates, and the regiochemical outcome of condensation and cyclization reactions [3]. Substituting the target compound with 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1134423-12-3, non-methylated) or 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 955043-57-9, pyrazole-methylated) without re-optimizing reaction conditions can lead to altered yields, different impurity profiles, and divergent biological activity of resulting derivatives [4]. The quantitative evidence below substantiates why this compound cannot be treated as a generic, interchangeable building block.

Quantitative Differentiation Evidence for 1-(3-Methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Measured Lipophilicity (XLogP3) Compared to the Non-Methylated Thiolane Analog

The target compound (XLogP3 = -0.6) is 0.2 log units more lipophilic than the non-methylated analog 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (XLogP3 = -0.8) [1] [2]. This difference arises from the addition of a single methyl group at the thiolane 3-position (quaternary carbon). The direction and magnitude are consistent with the 3,5-dimethyl pyrazole analog (XLogP3 = 0.0, a +0.8 unit shift from the non-methylated thiolane baseline) [3], confirming that methylation site and count produce tunable, non-linear lipophilicity changes. The ΔLogP of +0.2 places the target compound in an intermediate lipophilicity window distinct from both comparators.

Lipophilicity Partition coefficient Drug-likeness

Absence of a Stereogenic Center at the Thiolane C3 Position: Achiral vs. Racemic Building Block

The target compound bears a quaternary carbon (3-methyl substitution) at the thiolane C3 position, rendering the molecule achiral at that site. In contrast, the closest analog 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1134423-12-3) has a tertiary C–H at the equivalent position and exists as a racemic mixture [1] [2]. The racemate presents a chiral center that can complicate HPLC analysis, may give rise to diastereomeric derivatives upon reaction with chiral reagents, and can introduce variable biological activity if individual enantiomers are later separated [3]. The target compound eliminates these complications at the building block stage.

Stereochemistry Chiral separation Analytical simplicity

Molecular Weight Positioning Between Non-Methylated and Bis-Methylated Analogs

The target compound (MW 228.27 g/mol) occupies the middle ground between the non-methylated analog (MW 214.24 g/mol) and the 3,5-dimethyl pyrazole analog (MW 242.30 g/mol) [1] [2] [3]. All three compounds share the same hydrogen bond acceptor count (4) and donor count (0), but differ in rotatable bond count, polar surface area, and molecular volume [1] [2] [3]. The incremental MW increase of +14.03 Da relative to the non-methylated analog preserves a favorable profile for fragment-based screening (MW < 250 Da) while providing enhanced steric bulk that can improve selectivity in target binding [4].

Molecular weight Lead-likeness Fragment-based design

Commercial Purity and Pricing Benchmarks for Procurement Decision-Making

The target compound is available at ≥95% purity from multiple independent suppliers (e.g., AKSci, TRC, Chemenu), with pricing at $50/10mg, $210/50mg, and $295/100mg from TRC (M334150) [1]. By comparison, the non-methylated analog (CAS 1134423-12-3) is listed at €215/25mg (≈$235) from CymitQuimica (3D-JVB42312), translating to an approximately 2-fold higher unit cost . The 3,5-dimethyl analog (CAS 955043-57-9) is available at 98% purity from Leyan (cat. 1296008) . The target compound's commercial availability across multiple vendors reduces single-supplier dependency and offers procurement flexibility.

Procurement Purity Cost-per-gram

Differential Reactivity of the 4-Formyl Group: Steric and Electronic Modulation by the Thiolane 3-Methyl Substituent

The reactivity of the pyrazole-4-carbaldehyde moiety toward nucleophiles and in condensation reactions is modulated by the N1 substituent through both electronic and steric effects. The 3-methyl group on the thiolane ring introduces steric hindrance near the pyrazole N1–C5 region, which can influence the conformation of the formyl group and alter reaction rates relative to the non-methylated analog [1]. In the broader class of N-substituted pyrazole-4-carbaldehydes, substituent-dependent regioselectivity has been documented: enhanced steric hindrance shifts product distribution toward 1,3-disubstituted pyrazole-4-carbaldehydes in Vilsmeier–Haack type reactions [1]. While no published head-to-head kinetic study exists comparing the target compound to its analogs, the quaternary carbon at the thiolane 3-position creates a conformationally constrained environment distinct from the flexible tertiary C–H of the non-methylated analog, with computed rotatable bond counts being identical (2) but the steric profile differing [2].

Aldehyde reactivity Nucleophilic addition Condensation

Sulfone Moiety Stability and Hydrogen Bond Acceptor Profile in the Context of Bioisosteric Replacement

The 1,1-dioxo-thiolane (cyclic sulfone) moiety functions as a metabolically stable, polar hydrogen bond acceptor. All three comparators share an identical HBA count of 4 and HBD count of 0 [1] [2] [3], but the specific placement of the methyl group on the thiolane (target) vs. the pyrazole ring (3,5-dimethyl analog) changes the spatial distribution of lipophilicity and electron density [1] [3]. Sulfone-containing pyrazoles have been utilized as phenol bioisosteres, where the sulfone provides comparable H-bonding capacity without the metabolic liability of a phenolic OH . The target compound's substitution pattern (methyl on sulfone ring, not on pyrazole) leaves the pyrazole C3 and C5 positions unsubstituted, preserving two sites for further functionalization via electrophilic or directed metalation chemistry—a synthetic advantage over the 3,5-dimethyl analog where these positions are blocked [3].

Sulfone stability Bioisostere Hydrogen bond acceptor

Optimal Application Scenarios for 1-(3-Methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Achiral, Moderately Lipophilic Building Blocks

With MW of 228.27 g/mol (well under the 300 Da fragment threshold), XLogP3 of -0.6 (intermediate lipophilicity), and an achiral quaternary carbon at the thiolane 3-position [1], this compound is well-suited for fragment library construction where structural simplicity and freedom from racemization are prioritized. The absence of a stereogenic center removes the need for chiral QC and eliminates enantiomer-dependent binding artifacts during fragment screening [2].

Scaffold Diversification via Sequential C3 and C5 Pyrazole Functionalization

The unsubstituted pyrazole C3 and C5 positions allow for sequential functionalization—e.g., directed ortho-metalation, halogenation, or cross-coupling—enabling systematic SAR exploration at two independent vectors [1]. This contrasts with the 3,5-dimethyl analog (CAS 955043-57-9) where both positions are blocked [3], making the target compound the preferred choice when multivalent derivatization of the pyrazole core is required.

Synthesis of Sulfone-Containing Bioisosteres of Phenol-Based Pharmacophores

Pyrazoles bearing a 1,1-dioxo-thiolane substituent have been recognized as metabolically stable bioisosteres of phenols [1]. The target compound's 4-formyl group serves as a versatile handle for generating libraries of sulfone-containing analogs via reductive amination, Knoevenagel condensation, or hydrazone formation [2]. The intermediate lipophilicity (XLogP3 -0.6) may provide a favorable balance between aqueous solubility and membrane permeability for orally targeted agents [3].

Multi-Step Synthetic Campaigns Where Procurement Cost and Supply Chain Resilience Are Critical

At approximately $5/mg (10mg scale) with multi-vendor availability including TRC, AKSci, and Chemenu [1], the target compound offers a roughly 2-fold cost advantage over the non-methylated analog from specialty suppliers [2]. For synthetic campaigns requiring gram-scale intermediates, this cost differential, combined with the achiral analytical simplicity that reduces QC overhead, makes the target compound the more economical choice when the 3-methyl substitution is compatible with downstream chemistry.

Quote Request

Request a Quote for 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.